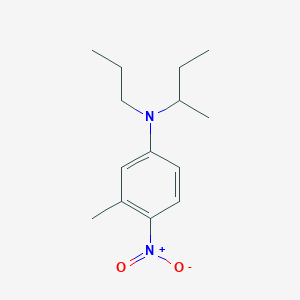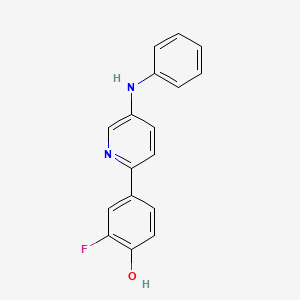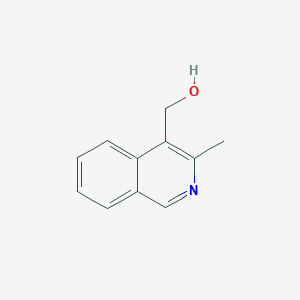
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- is an organic compound belonging to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with a nitro group, a methyl group, and two alkylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- typically involves multi-step organic reactions. One common method is the nitration of 3-methylbenzenamine, followed by alkylation. The nitration process involves treating 3-methylbenzenamine with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position. The resulting nitro compound is then subjected to alkylation using appropriate alkyl halides under basic conditions to introduce the N-(1-methylpropyl) and N-propyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl-.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-methyl-N-(1-methylpropyl)-4-amino-N-propylbenzenamine.
Reduction: Formation of nitroso derivatives.
Substitution: Halogenated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The alkylamine groups can also modulate the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 3-methyl-: Lacks the nitro and alkylamine groups, resulting in different chemical properties and reactivity.
Benzenamine, 4-nitro-: Lacks the methyl and alkylamine groups, affecting its biological activity and applications.
Benzenamine, N-propyl-: Lacks the nitro and methyl groups, leading to variations in its chemical behavior.
Uniqueness
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
821777-12-2 |
|---|---|
Molekularformel |
C14H22N2O2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
N-butan-2-yl-3-methyl-4-nitro-N-propylaniline |
InChI |
InChI=1S/C14H22N2O2/c1-5-9-15(12(4)6-2)13-7-8-14(16(17)18)11(3)10-13/h7-8,10,12H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
UBOXXOQPYRSORJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C1=CC(=C(C=C1)[N+](=O)[O-])C)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B13876735.png)
![Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate](/img/structure/B13876738.png)
![Methyl 2-{[4-(acetylamino)-3-nitrophenoxy]methyl}benzoate](/img/structure/B13876741.png)




![Tert-butyl 5-amino-3-[2-(2,5-dimethoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B13876778.png)


![Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13876811.png)

![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876840.png)

